(2R)-2-(Azidomethyl)-3-methylbutan-1-ol
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Overview
Description
(2R)-2-(Azidomethyl)-3-methylbutan-1-ol: is an organic compound with a unique structure that includes an azide group attached to a chiral carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Azidomethyl)-3-methylbutan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alcohol precursor is treated with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Iminophosphorane intermediates.
Scientific Research Applications
Chemistry: In organic synthesis, (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is used as a building block for the synthesis of more complex molecules. Its azide group is particularly useful in click chemistry, a class of biocompatible reactions that are widely used in chemical biology.
Biology: The compound can be used to modify biomolecules through azide-alkyne cycloaddition reactions, enabling the study of biological processes at the molecular level.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional groups for performance enhancement.
Mechanism of Action
The mechanism by which (2R)-2-(Azidomethyl)-3-methylbutan-1-ol exerts its effects depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process.
Comparison with Similar Compounds
(2R)-2-(Azidomethyl)-oxirane: Another azide-containing compound with a different backbone structure.
(2R)-2-(Azidomethyl)-3-methylbutanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is unique due to its specific combination of an azide group and a chiral center, making it particularly useful in stereoselective synthesis and applications requiring chirality.
Properties
CAS No. |
922725-33-5 |
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Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
(2R)-2-(azidomethyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C6H13N3O/c1-5(2)6(4-10)3-8-9-7/h5-6,10H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
JQXNZIUZCWFXLW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H](CN=[N+]=[N-])CO |
Canonical SMILES |
CC(C)C(CN=[N+]=[N-])CO |
Origin of Product |
United States |
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